molecular formula C7H5BrN2OS B1377647 7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one CAS No. 438622-20-9

7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one

Cat. No.: B1377647
CAS No.: 438622-20-9
M. Wt: 245.1 g/mol
InChI Key: DCCDHDKETKOVBR-UHFFFAOYSA-N
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Description

7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is a heterocyclic compound that contains a bromine atom, a pyridine ring, and a thiazine ring

Scientific Research Applications

7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the bromination of 1H-pyrido[2,3-b][1,4]thiazin-2-one using bromine or a brominating agent. The reaction conditions often include the use of solvents such as acetic acid or chloroform and may require heating to facilitate the reaction .

Chemical Reactions Analysis

7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and amines.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with hydrogen peroxide can introduce oxygen-containing functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Mechanism of Action

The mechanism of action of 7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one involves its interaction with specific molecular targets. The bromine atom and the heterocyclic rings play a crucial role in its binding to biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

7-bromo-1H-pyrido[2,3-b][1,4]thiazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS/c8-4-1-5-7(9-2-4)12-3-6(11)10-5/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCDHDKETKOVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438622-20-9
Record name 7-bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
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7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
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7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
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7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
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7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
Reactant of Route 6
7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one

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